Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-10(8-14)11(9)15/h9-11,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHTXFBIDXJCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Esterification Reactions
One common method for synthesizing tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate involves esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.
Reagents :
- Carboxylic acid (e.g., 9-hydroxy-3-azabicyclo[3.3.1]nonane)
- Tert-butanol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix the carboxylic acid with tert-butanol.
- Add the acid catalyst and heat the mixture under reflux.
- After completion, neutralize and purify the product through recrystallization or chromatography.
Use of Protective Groups
In some synthetic pathways, protective groups are used to prevent unwanted reactions during synthesis.
- Example : The hydroxyl group can be temporarily protected using a silyl ether or similar reagent before proceeding with further reactions.
Hydrogenation Steps
Another essential step in some synthetic routes is hydrogenation, which can be employed to reduce certain functional groups to achieve the desired structure.
Reagents :
- Hydrogen gas
- Suitable catalyst (e.g., palladium on carbon)
-
- Subject the compound to hydrogenation under controlled conditions.
- Monitor the reaction until the desired level of reduction is achieved.
Cyclization Reactions
Cyclization is crucial for forming the bicyclic structure characteristic of this compound.
Reagents :
- Appropriate cyclizing agents or conditions (e.g., heat, solvent)
-
- Combine precursors in a suitable solvent.
- Apply heat to promote cyclization and form the bicyclic framework.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | Tert-butanol, acid catalyst | Reflux | Varies |
| Protective Group Use | Silyl ethers | Depends on protecting group | Varies |
| Hydrogenation | Hydrogen gas, palladium catalyst | Controlled atmosphere | High |
| Cyclization | Cyclizing agents | Heat in suitable solvent | Varies |
The synthesis of this compound has been explored in various studies, highlighting its importance as an intermediate in pharmaceutical applications:
The compound has been noted for its potential as a monoamine reuptake inhibitor, which is relevant for treating depression and anxiety disorders.
Studies indicate that modifications in the synthetic pathway can significantly affect yield and purity, emphasizing the need for careful optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate has been studied for its potential as a pharmaceutical agent, particularly as a non-peptide antagonist of orexin receptors. Orexins are neuropeptides that play a critical role in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors may have therapeutic implications for conditions such as:
- Sleep Disorders : Compounds that block orexin receptors can potentially treat insomnia and other sleep-related disorders by reducing wakefulness and promoting sleep.
- Anxiety Disorders : By modulating orexin signaling, these compounds may alleviate symptoms of anxiety.
- Addiction Disorders : Orexin receptor antagonists could be beneficial in treating substance use disorders by reducing cravings and withdrawal symptoms.
Neuropharmacological Research
Research indicates that derivatives of bicyclic compounds, including this compound, can act as monoamine neurotransmitter reuptake inhibitors. This mechanism is crucial for developing treatments for mood disorders and depression, as it enhances the availability of neurotransmitters such as serotonin and dopamine in the synaptic cleft.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate or building block for synthesizing more complex molecules. Its unique bicyclic structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with potential biological activity.
Case Study 1: Orexin Receptor Antagonism
A study published in a patent document explored the synthesis and pharmacological evaluation of various derivatives of bicyclo[3.3.1]nonane compounds, including this compound. The results indicated that these compounds effectively blocked orexin receptors in vitro, suggesting their potential utility in treating sleep disorders and obesity .
Case Study 2: Neurotransmitter Reuptake Inhibition
Another investigation focused on the neuropharmacological properties of related bicyclic compounds demonstrated their efficacy as serotonin reuptake inhibitors in animal models of depression. The findings suggest that this compound could be further developed for therapeutic use in mood disorders .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical Research | Orexin receptor antagonism | Treatment of sleep disorders, anxiety |
| Neuropharmacology | Monoamine neurotransmitter reuptake inhibition | Alleviation of mood disorders |
| Organic Synthesis | Intermediate for synthesizing complex molecules | Development of novel biologically active compounds |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The tert-butyl ester group provides steric hindrance, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The following table summarizes critical structural analogs and their properties:
Biological Activity
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 389890-40-8) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in neuropharmacology and as a potential therapeutic agent for various neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 241.33 g/mol. The compound features a bicyclic structure that is characteristic of several biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 389890-40-8 |
| Purity | ≥97% |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of inflammatory pathways.
- Anticholinergic Properties : The compound's structural similarity to known anticholinergic agents suggests it may interact with muscarinic acetylcholine receptors, which could be beneficial in treating conditions like Alzheimer's disease.
The biological activity of this compound appears to involve several mechanisms:
- Reduction of Inflammatory Cytokines : Studies have shown that treatment with this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α, which are implicated in neurodegenerative diseases .
- Inhibition of Apoptosis : The compound has been observed to inhibit apoptosis in neuronal cell lines exposed to amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology .
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
Study 1: Neuroprotective Effects against Aβ-Induced Toxicity
In vitro experiments demonstrated that the compound significantly decreased cell death in astrocytes treated with Aβ42, suggesting its potential as a neuroprotective agent.
Study 2: Anticholinergic Activity
Research indicated that this compound could inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, thus enhancing cholinergic signaling in the brain .
Study 3: Cytokine Modulation
In a controlled study, the administration of this compound resulted in reduced levels of inflammatory markers in animal models, supporting its role in modulating neuroinflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization reactions using tert-butyl carbamate precursors. For example, paraformaldehyde and benzylamine in methanol under reflux can facilitate bicyclo framework formation, as demonstrated in related 3,7-diazabicyclo[3.3.1]nonane syntheses . Key variables include reagent stoichiometry (e.g., excess paraformaldehyde for complete cyclization) and reaction time (5–6 hours for optimal yield). Solvent choice (e.g., methanol) and acid catalysts (e.g., acetic acid) also critically influence reaction efficiency.
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic signals for the bicyclo framework (e.g., bridgehead protons at δ 3.1–3.5 ppm) and tert-butyl group (singlet at δ 1.4 ppm). The hydroxyl proton may appear as a broad peak around δ 1.8–2.2 ppm .
- IR : Confirm the presence of hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups.
- MS : Molecular ion peaks should match the molecular formula (C₁₃H₂₁NO₃, expected [M+H]⁺ = 240.16) . Purity can be assessed via HPLC (C₁₈ column, acetonitrile/water gradient) with >95% purity as a benchmark .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the hydroxyl group. Use amber vials to avoid photodegradation. Stability studies on analogous bicyclo compounds suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can enantiomeric purity be achieved for chiral derivatives of this bicyclo compound?
- Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, asymmetric hydrogenation using Ru-BINAP complexes can resolve stereocenters in azabicyclo frameworks. Alternatively, chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) can separate enantiomers post-synthesis .
Q. What strategies mitigate competing side reactions during functionalization of the hydroxyl group at position 9?
- Methodological Answer : Protect the hydroxyl group as a silyl ether (e.g., TBSCl/imidazole in DMF) prior to derivatization. For oxidation to a ketone, use Dess-Martin periodinane (DMP) in dichloromethane at 0°C to minimize overoxidation. Monitor reactions via TLC (silica, ethyl acetate/hexane) .
Q. How do structural modifications (e.g., substituting 9-hydroxy with 9-oxo) affect reactivity in medicinal chemistry applications?
- Methodological Answer : The 9-oxo derivative (tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate) exhibits higher electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the hydroxyl group allows for hydrogen bonding in target interactions. Comparative studies using XRD or docking simulations can elucidate these differences .
Q. How should researchers address contradictory literature data on catalytic systems for bicyclo framework synthesis?
- Methodological Answer : Systematically test variables such as catalyst loading (e.g., 5–20 mol% acetic acid), solvent polarity, and temperature. For example, refluxing methanol (65°C) vs. room-temperature THF may yield divergent results. Reproduce key protocols (e.g., Stead et al.’s method ) with controlled conditions to identify optimal parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
